molecular formula C17H18BrN5 B216139 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

Número de catálogo B216139
Peso molecular: 372.3 g/mol
Clave InChI: NDDGLLZZNPXKTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of triazolopyridazines and has been found to exhibit promising pharmacological properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to involve the inhibition of the target enzymes and receptors. PDE5 is an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates smooth muscle relaxation. Inhibition of PDE5 by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine results in increased levels of cGMP, leading to vasodilation and improved blood flow. JNK and GSK-3β are enzymes that are involved in the regulation of cell survival, proliferation, and differentiation. Inhibition of these enzymes by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent inhibitory activity against PDE5, JNK, and GSK-3β, leading to vasodilation, apoptosis, and inhibition of tumor growth, respectively. In addition, 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a valuable tool for studying their functions and potential therapeutic applications. However, the limitations of using 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high cost and limited availability. The synthesis of this compound is complex and time-consuming, and it may not be feasible for some research labs to produce it in large quantities.

Direcciones Futuras

There are several future directions for research on 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine. One potential area of research is the development of this compound as a therapeutic agent for cancer and other diseases. The inhibition of JNK and GSK-3β by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to induce apoptosis and inhibit tumor growth, making it a promising candidate for cancer treatment. Another potential area of research is the optimization of the synthesis method for this compound, with the aim of improving yield and reducing cost. This would make it more accessible to researchers and facilitate further studies on its pharmacological properties.

Métodos De Síntesis

The synthesis of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-bromoaniline with 4-methylpiperidine in the presence of triethyl orthoformate and acetic anhydride. The resulting intermediate is then reacted with 2-amino-5-bromopyridine in the presence of acetic acid and triethylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the procedure has been optimized for high yield and purity.

Aplicaciones Científicas De Investigación

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors, including phosphodiesterase type 5 (PDE5), c-Jun N-terminal kinase (JNK), and glycogen synthase kinase-3β (GSK-3β). These enzymes and receptors are involved in various physiological and pathological processes, and their inhibition has been implicated in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.

Propiedades

Nombre del producto

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

Fórmula molecular

C17H18BrN5

Peso molecular

372.3 g/mol

Nombre IUPAC

3-(4-bromophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H18BrN5/c1-12-8-10-22(11-9-12)16-7-6-15-19-20-17(23(15)21-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3

Clave InChI

NDDGLLZZNPXKTM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

SMILES canónico

CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.